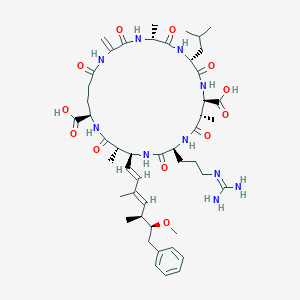
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide
Descripción general
Descripción
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide, also known as BOMIN-1, is a synthetic compound with the molecular formula C9H11O4P . It is a selective irreversible inhibitor of carboxylesterases .
Molecular Structure Analysis
The molecular structure of 2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide can be represented by the InChI string:InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 . The compound has a molecular weight of 214.16 . Physical And Chemical Properties Analysis
2-Ethoxy-3H-1,4,2lambda5-benzodioxaphosphinine 2-oxide is a viscous liquid . It has a boiling point of 314.9±35.0 °C at 760 mmHg and a density of 1.3±0.1 g/cm3 . It is soluble in ethanol and acetone .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide has been synthesized through cyclocondensation processes. Derivatives of this compound have been prepared and reacted with organometallic reagents to yield acyclic products (Hewitt & Teese, 1984).
- The crystal structure of a related compound, 2-ethoxy-spiro[2H-1,4,2-benzoxazaphosphorine-3(4H),1'-cycloheptane] 2-oxide, was analyzed using single-crystal X-ray diffraction, providing insights into the molecular structure and conformation of these types of compounds (Wang et al., 2006).
Chemical Properties and Reactions
- A theoretical study on the conformation of 3-phosphinoxido- and 3-phosphono-1,2,3,4,5,6-hexahydrophosphinine 1-oxides, which are closely related to 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide, provided valuable information on the structural properties and potential reactivity of these compounds (Körtvélyesi et al., 2005).
Application in Organic Synthesis
- The compound has been used in organic synthesis, where its reaction with terminal acetylenes led to the formation of new products. This indicates its potential utility in the synthesis of novel organic compounds (Nemtarev et al., 2020).
- It has also been involved in stereospecific reactions, like the thionation with Lawesson's reagent, demonstrating its utility in creating specific stereochemical configurations in organic compounds (Polozov et al., 1999).
Potential in Photocatalysis
- A study explored the use of related phosphole oxides in photocatalytic conditions, highlighting the potential of compounds like 2-Ethoxy-3H-1,4,2λ⁵-benzodioxaphosphinine 2-oxide in photochemical reactions and organic photovoltaics (Quint et al., 2016).
Additional Chemical Transformations
- Research has shown the compound's involvement in various chemical transformations, such as Arbuzov-Michaelis isomerization, indicating its versatility in chemical synthesis (Nifantiev et al., 2002).
Propiedades
IUPAC Name |
2-ethoxy-3H-1,4,2λ5-benzodioxaphosphinine 2-oxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-2-12-14(10)7-11-8-5-3-4-6-9(8)13-14/h3-6H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVYVGKDBCDSLSD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP1(=O)COC2=CC=CC=C2O1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Bomin-1 | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















